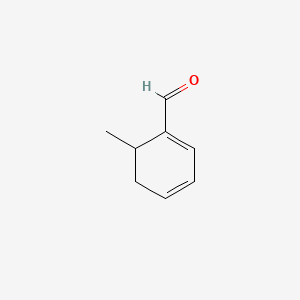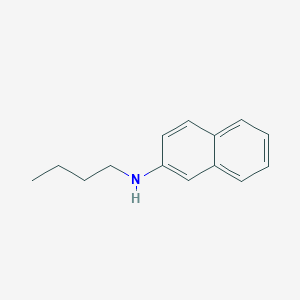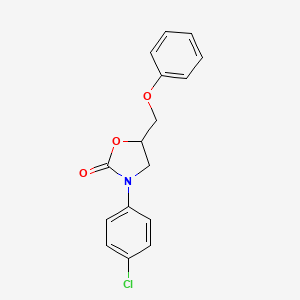![molecular formula C7HF11 B14737067 1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane CAS No. 4934-61-6](/img/structure/B14737067.png)
1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane is a fluorinated organic compound known for its unique structure and properties. The compound is characterized by its bicyclic framework, which includes a heptane ring with eleven fluorine atoms attached. This high degree of fluorination imparts significant chemical stability and hydrophobicity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane typically involves the fluorination of a suitable precursor. One common method is the reaction of a bicyclo[2.2.1]heptane derivative with elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete fluorination. Industrial production methods may involve continuous flow reactors to handle the highly reactive fluorine gas safely and efficiently .
Análisis De Reacciones Químicas
1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles. Common reagents include alkoxides and amines.
Reduction Reactions: Reduction of the compound can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of partially fluorinated derivatives.
Oxidation Reactions: Oxidation can be performed using oxidizing agents such as potassium permanganate (KMnO4), resulting in the formation of fluorinated carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide may yield a fluorinated ether, while reduction with LiAlH4 could produce a partially fluorinated alcohol.
Aplicaciones Científicas De Investigación
1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated molecules, which are valuable in materials science and catalysis.
Biology: The compound’s hydrophobic nature makes it useful in the study of membrane proteins and lipid bilayers.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their metabolic stability and ability to interact with biological targets.
Mecanismo De Acción
The mechanism by which 1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane exerts its effects is primarily related to its high fluorine content. The fluorine atoms create a highly electronegative environment, which can influence the compound’s reactivity and interactions with other molecules. In biological systems, the compound’s hydrophobicity allows it to interact with lipid membranes, potentially affecting membrane fluidity and protein function .
Comparación Con Compuestos Similares
1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane can be compared with other fluorinated bicyclic compounds such as:
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: This compound is used in surface functionalization and the synthesis of nanomaterials.
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane: Known for its applications in the preparation of hybrid fluorous monolithic columns for nano-liquid chromatography.
The uniqueness of this compound lies in its specific fluorination pattern and bicyclic structure, which confer distinct chemical and physical properties compared to other fluorinated compounds.
Propiedades
Número CAS |
4934-61-6 |
|---|---|
Fórmula molecular |
C7HF11 |
Peso molecular |
294.06 g/mol |
Nombre IUPAC |
1,2,2,3,3,5,5,6,6,7,7-undecafluorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7HF11/c8-2(9)1-3(10,11)6(15,16)5(2,14)7(17,18)4(1,12)13/h1H |
Clave InChI |
PQEPIOYQAWRWPA-UHFFFAOYSA-N |
SMILES canónico |
C12C(C(C(C1(F)F)(F)F)(C(C2(F)F)(F)F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(e)-Naphthalen-2-yldiazenyl]propanedinitrile](/img/structure/B14736984.png)

![2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate](/img/structure/B14736998.png)
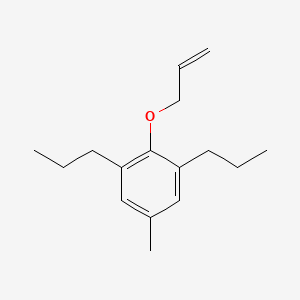
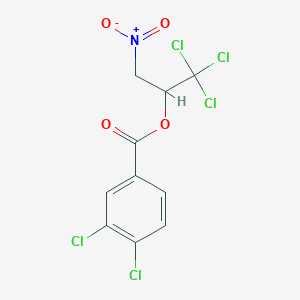
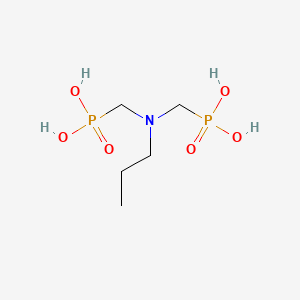
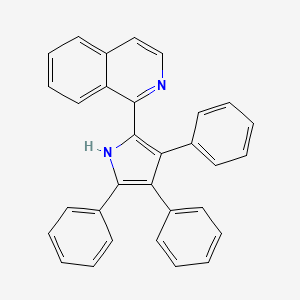
![(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one](/img/structure/B14737030.png)
